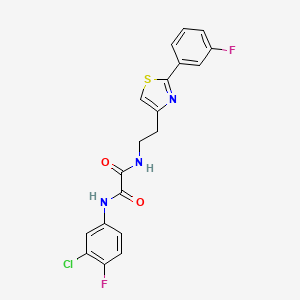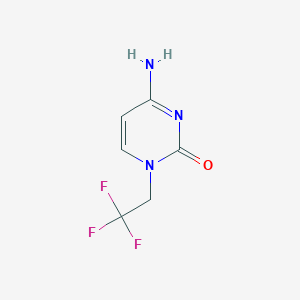![molecular formula C15H16F3N3O2 B2852122 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240984-67-1](/img/structure/B2852122.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets several kinases involved in B-cell receptor (BCR) signaling pathways. TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
TAK-659 inhibits several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. By blocking these kinases, TAK-659 prevents downstream signaling events that are critical for the survival and proliferation of B-cell malignancies. Additionally, TAK-659 has been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways in B-cell malignancies, leading to decreased cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile in preclinical studies. TAK-659 also targets several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, making it a potent inhibitor of B-cell malignancies. However, TAK-659 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on TAK-659. First, clinical trials are needed to evaluate the efficacy and safety of TAK-659 in humans. Second, further preclinical studies are needed to understand the optimal dosing and administration of TAK-659. Third, TAK-659 could be combined with other targeted therapies or chemotherapy agents to improve its anti-tumor activity. Fourth, TAK-659 could be evaluated for its potential use in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, TAK-659 could be modified to improve its pharmacokinetic properties, such as its half-life, to increase its effectiveness in vivo.
Méthodes De Synthèse
TAK-659 can be synthesized through a multi-step process involving various chemical reactions. The initial step involves the preparation of 2-(trifluoromethoxy)aniline, which is then reacted with 2-bromo-1-cyclopropylethanol to form the intermediate product. The intermediate product is then further reacted with cyanogen bromide and acetic anhydride to obtain TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as CLL and NHL. In preclinical studies, TAK-659 has demonstrated potent activity against several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. TAK-659 has also been shown to induce apoptosis in CLL cells and inhibit tumor growth in mouse models of NHL.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(9-19,10-6-7-10)21-13(22)8-20-11-4-2-3-5-12(11)23-15(16,17)18/h2-5,10,20H,6-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVUBDLBXZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)
![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852043.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)